Cas no 2034359-68-5 (N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide)

N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine core functionalized with an oxolane (tetrahydrofuran) ether linkage and an amide group bound to an oxane (tetrahydropyran) moiety. This structure imparts unique physicochemical properties, including enhanced solubility and stability, making it suitable for applications in medicinal chemistry and pharmaceutical research. The presence of both heterocyclic systems (oxolane and oxane) contributes to its potential as a versatile intermediate in drug discovery, particularly for targeting central nervous system (CNS) disorders. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship (SAR) studies.
N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide structure
2034359-68-5 structure
Product Name:N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS No:2034359-68-5
MF:C16H22N2O4
MW:306.356884479523
CID:5896467
PubChem ID:92083398
Update Time:2025-10-29

N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
    • 2034359-68-5
    • N-[(oxan-4-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
    • F6475-0881
    • AKOS026689500
    • N-((tetrahydro-2H-pyran-4-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
    • Inchi: 1S/C16H22N2O4/c19-15(18-10-12-3-7-20-8-4-12)14-2-1-6-17-16(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-11H2,(H,18,19)
    • InChI Key: BYKNGDOXHCNRGJ-UHFFFAOYSA-N
    • SMILES: C1(OC2CCOC2)=NC=CC=C1C(NCC1CCOCC1)=O

Computed Properties

  • Exact Mass: 306.15795719g/mol
  • Monoisotopic Mass: 306.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 69.7Ų

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N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide Related Literature

Additional information on N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide

Professional Introduction to N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS No. 2034359-68-5)

N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is a sophisticated organic compound characterized by its unique structural framework, which integrates a pyridine core with glycosidic and alkoxy functionalities. This compound, identified by the CAS number 2034359-68-5, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and molecular biology research. The presence of both oxan-4-ylmethyl and oxolan-3-yloxy moieties suggests a high degree of structural complexity, which may contribute to its distinct chemical and biological properties.

The compound’s structure is particularly noteworthy for its ability to interact with biological targets in a manner that could be exploited for therapeutic purposes. The pyridine ring, a common pharmacophore in medicinal chemistry, is known for its ability to form hydrogen bonds and coordinate with metal ions, making it an ideal scaffold for designing bioactive molecules. In contrast, the oxan-4-ylmethyl and oxolan-3-yloxy groups introduce hydrophilic characteristics, which can enhance solubility and bioavailability. This balance of hydrophobic and hydrophilic regions makes the compound a promising candidate for further investigation in drug development.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide align well with these goals. For instance, studies have shown that pyridine-based compounds can exhibit inhibitory effects on various enzymes and receptors involved in disease progression. The glycosidic linkage introduced by the oxolan-3-yloxy group may also contribute to the compound’s bioactivity by influencing its binding affinity to biological targets.

The synthesis of N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing precision. Techniques such as palladium-catalyzed cross-coupling reactions and glycosylation strategies have been instrumental in achieving the desired connectivity between the various functional groups. These synthetic approaches not only enhance the yield and purity of the compound but also open up possibilities for structural modifications to optimize its pharmacological properties.

The potential applications of N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide extend beyond traditional pharmaceuticals. In the field of agrochemicals, for example, pyridine derivatives have been used as intermediates in the synthesis of herbicides and fungicides. The unique structural features of this compound may make it suitable for developing novel agrochemicals that are more effective and environmentally friendly. Additionally, its potential role as a chiral building block could be explored in asymmetric synthesis, where enantiomerically pure compounds are highly valued for their specific biological activities.

Ongoing research into N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is focused on elucidating its mechanism of action and evaluating its efficacy in preclinical studies. Computational modeling techniques have been employed to predict how the compound interacts with biological targets at the molecular level. These studies not only provide insights into its potential therapeutic effects but also help in designing derivatives with improved properties. The integration of experimental data with computational simulations is becoming increasingly important in modern drug discovery, allowing researchers to make more informed decisions about lead optimization.

The regulatory landscape for new chemical entities like N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide is stringent but well-established. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring safety and efficacy before clinical trials can begin. Researchers must navigate a complex array of requirements related to chemical synthesis, toxicology studies, and pharmacokinetic assessments. Despite these challenges, the potential benefits of developing novel compounds like this one continue to drive innovation in pharmaceutical research.

In conclusion, N-(oxan-4-ylmethyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide represents a significant advancement in synthetic organic chemistry with potential applications across multiple industries. Its unique structural features make it an attractive candidate for further exploration in drug discovery and molecular biology research. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in developing innovative solutions to global health challenges.

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